

physical and chemical properties of 4-Benzylxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Benzylxy-2-fluorophenylboronic acid

Cat. No.: B061584

[Get Quote](#)

An In-Depth Technical Guide to **4-Benzylxy-2-fluorophenylboronic Acid** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **4-Benzylxy-2-fluorophenylboronic acid** (CAS No. 166744-78-1), a versatile organoboron compound of significant interest in medicinal chemistry and organic synthesis. The document delineates its core physical and chemical properties, spectroscopic signatures, and established protocols for its characterization and handling. As a key building block, particularly in palladium-catalyzed cross-coupling reactions, understanding its reactivity, stability, and safety profile is paramount for researchers, scientists, and drug development professionals. This guide synthesizes field-proven insights and authoritative data to serve as a critical resource for leveraging this compound in the synthesis of complex molecules and novel therapeutic agents.

Core Compound Identification

4-Benzylxy-2-fluorophenylboronic acid is an aromatic boronic acid featuring a benzylxy substituent and a fluorine atom on the phenyl ring. This unique substitution pattern imparts specific reactivity and properties that are highly valuable in synthetic applications.

- Chemical Name: **4-Benzylxy-2-fluorophenylboronic acid**[\[1\]](#)

- Synonyms: 4-Benzyl-2-fluorophenylboronic acid, (2-fluoro-4-phenylmethoxyphenyl)boronic acid[1][2][3][4]
- CAS Number: 166744-78-1[1][2][3][5][6]
- Molecular Formula: C₁₃H₁₂BFO₃[1][2][3][5][7][8]
- Molecular Weight: 246.04 g/mol [1][2][3][5][7][8]

Caption: Chemical Structure of **4-Benzyl-2-fluorophenylboronic Acid**.

Physicochemical Properties

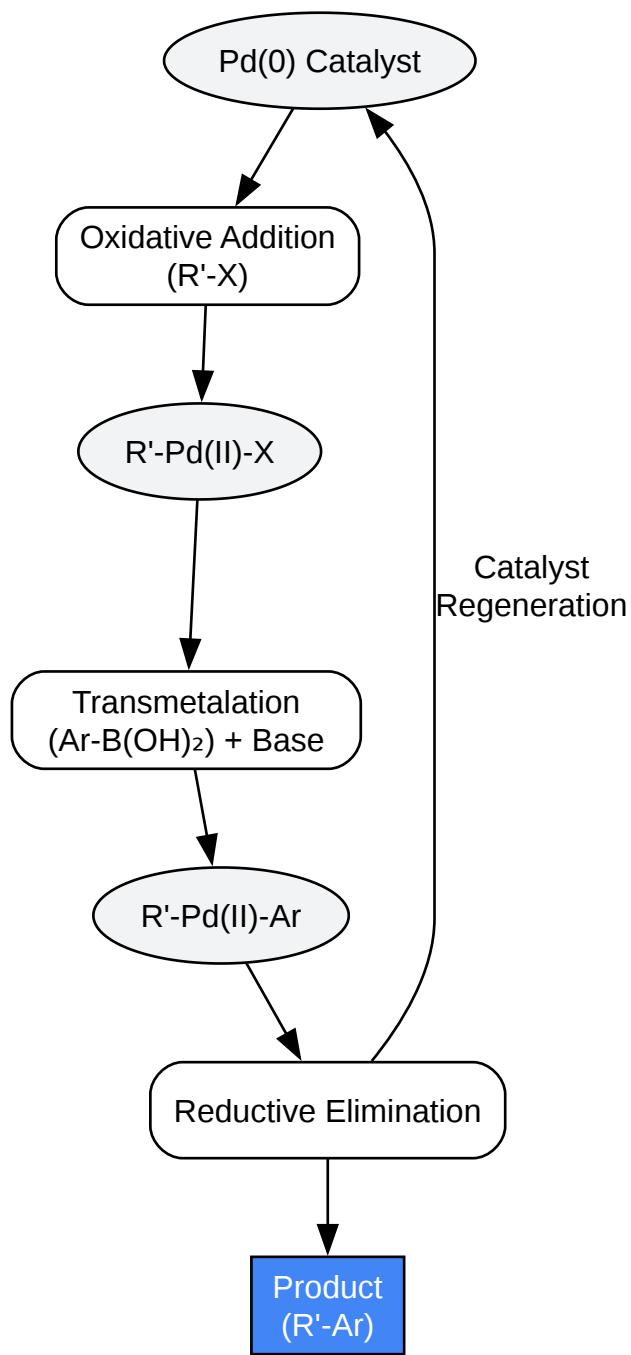
The physical characteristics of a compound are foundational to its handling, formulation, and reaction setup. The data presented below are compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[2][4][7]
Melting Point	151 °C	[1][2]
Boiling Point	406.8 ± 55.0 °C (Predicted)	[1][2]
Density	1.26 ± 0.1 g/cm ³ (Predicted)	[1][2]
Solubility	Soluble in methanol; low solubility in water	[1][2][8]
pKa	8.50 ± 0.58 (Predicted)	[2]

Chemical Profile and Reactivity

Stability and Storage

4-Benzyl-2-fluorophenylboronic acid is stable under normal laboratory conditions[5][8]. However, like many boronic acids, it is susceptible to degradation.


- Storage Conditions: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon) at 2-8°C[1][2][7][8][9]. This mitigates decomposition pathways such as dehydration to form boroxines (cyclic anhydrides) and protodeboronation.
- Incompatibilities: Avoid strong oxidizing agents[5].

Core Reactivity: The Suzuki-Miyaura Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2][7]. This reaction is one of the most powerful methods for forming carbon-carbon bonds, essential for constructing the complex molecular scaffolds found in many pharmaceuticals[10][11]. The fluorine and benzyloxy groups on the ring modulate the electronic properties and steric hindrance, which can be leveraged for selective synthesis[7].

The catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-benzyloxy-2-fluorophenyl moiety) to the palladium center. The base (e.g., K_2CO_3 , K_3PO_4) is crucial for forming the more nucleophilic boronate species, facilitating this step[12][13].
- Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

[Click to download full resolution via product page](#)

Caption: Generalized workflow of the Suzuki-Miyaura catalytic cycle.

Potential Side Reactions

- **Protopodeboronation:** This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, reducing the yield of the desired coupled product[13].

Electron-deficient arylboronic acids are particularly susceptible. This can be minimized by using anhydrous solvents, thoroughly degassing the reaction mixture, and using boronic acid derivatives like MIDA esters or trifluoroborate salts[13][14].

- Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, often promoted by the presence of oxygen[13]. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is essential to suppress this pathway.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical to confirm the identity and purity of the starting material. While specific spectra for this exact compound are not publicly available, the expected data can be predicted based on its structure and analogs[15][16].

Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	Aromatic Protons: Multiple signals expected in the δ 6.8-7.5 ppm range. Protons on the fluorinated ring will show complex splitting patterns due to H-H and H-F coupling. Protons on the benzyl ring will appear as a multiplet.Benzylic Protons: A characteristic singlet around δ 5.1 ppm for the -O-CH ₂ - group.Boronic Acid Protons: A broad singlet for the B(OH) ₂ protons, which is exchangeable with D ₂ O. Its chemical shift can vary depending on concentration and solvent.
¹³ C NMR	Aromatic Carbons: Multiple signals in the δ 110-165 ppm region. The carbon attached to the fluorine will show a large C-F coupling constant. Carbons attached to oxygen and boron will be shifted downfield.Benzylic Carbon: A signal for the -O-CH ₂ - carbon around δ 70 ppm.
Mass Spec.	Molecular Ion: Expected [M] ⁺ at m/z 246.04. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C ₁₃ H ₁₂ BFO ₃ .Key Fragments: A prominent peak at m/z 91, corresponding to the tropylion ion ([C ₇ H ₇] ⁺) from the cleavage of the benzyl group, is a characteristic fragmentation pattern[17].

Experimental Protocol: Compound Characterization

This section provides a generalized, self-validating workflow for acquiring analytical data.

Objective: To confirm the identity and purity of **4-Benzylxy-2-fluorophenylboronic acid**.

Methodology:

- Sample Preparation:

- For NMR: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help resolve the -OH protons.
- For MS (ESI): Prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL for direct infusion[17].
- NMR Spectroscopy Acquisition:
 - Use a 400 MHz (or higher) spectrometer[18].
 - Acquire a standard ¹H NMR spectrum.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Self-Validation Check: The integration of the ¹H NMR peaks should correspond to the proton count of the structure (e.g., the ratio of aromatic to benzylic protons).
- Mass Spectrometry Acquisition:
 - Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass[17].
 - Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion.
 - Self-Validation Check: The measured mass of the molecular ion should be within 5 ppm of the calculated exact mass for C₁₃H₁₂BFO₃. The isotopic pattern should match the theoretical distribution.

Caption: Workflow for Spectroscopic Characterization and Validation.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.

- Hazard Identification:

- Causes skin irritation (H315)[5][8].
 - Causes serious eye irritation (H319)[5][8].
 - May cause respiratory irritation (H335)[5][8].
 - Signal Word: Warning[5].
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[5][19].
 - Hand Protection: Wear appropriate chemical-resistant gloves[5].
 - Skin and Body Protection: Wear long-sleeved clothing and a lab coat[5][19].
- Handling Procedures:
 - Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust[5][9][19].
 - Avoid dust formation[5][9].
 - Wash hands thoroughly after handling[20]. Do not eat, drink, or smoke in the work area[5].
- First Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[5][8].
 - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[5][8].
 - Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur[5][8].
 - Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur[5][8].

Applications in Research and Development

The unique structural features of **4-Benzylxy-2-fluorophenylboronic acid** make it an invaluable tool for chemists in multiple fields.

- **Pharmaceutical Development:** Boronic acids are considered "privileged structures" in medicinal chemistry, with several FDA-approved drugs, like Bortezomib, containing this moiety[21][22]. This compound serves as a key intermediate for synthesizing complex organic molecules that are evaluated as potential therapeutic agents, particularly in oncology and for other diseases[7][21][23]. The benzyloxy group can act as a protecting group or a key pharmacophoric element, while the fluorine atom can enhance metabolic stability, binding affinity, and cell permeability.
- **Organic Synthesis:** Beyond its use in drug discovery, it is a versatile building block in organic synthesis for creating highly functionalized biaryl compounds and other complex architectures[7][22]. Its application in Suzuki-Miyaura coupling allows for the efficient construction of molecules that are otherwise difficult to synthesize[7][10].

Conclusion

4-Benzylxy-2-fluorophenylboronic acid is a high-value synthetic intermediate with a well-defined physicochemical and reactivity profile. Its primary application in Suzuki-Miyaura cross-coupling reactions makes it a cornerstone reagent for the synthesis of advanced materials and complex pharmaceutical compounds. A thorough understanding of its properties, handling requirements, and reaction characteristics, as detailed in this guide, is essential for its safe and effective utilization in research and development. By adhering to the outlined protocols and safety measures, scientists can confidently leverage this compound to accelerate innovation in chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID | 166744-78-1
[amp.chemicalbook.com]
- 2. 4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID CAS#: 166744-78-1
[amp.chemicalbook.com]
- 3. 4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID | CAS:166744-78-1 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. 4-Benzyl-2-fluorophenylboronic Acid | 166744-78-1 | TCI Deutschland GmbH [tcichemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID | 166744-78-1 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
- 21. mdpi.com [mdpi.com]
- 22. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Benzyl-2-fluorophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b061584#physical-and-chemical-properties-of-4-benzyloxy-2-fluorophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com